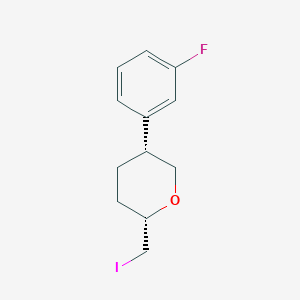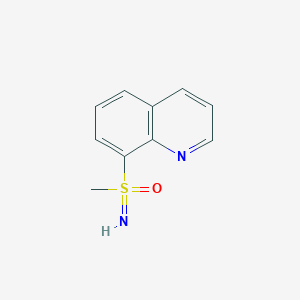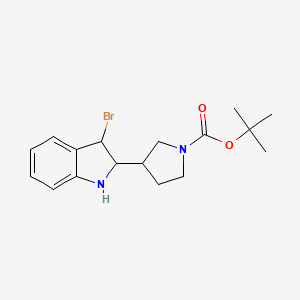
tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed by reacting the brominated indole with a suitable pyrrolidine derivative under basic conditions.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.
Industrial production methods for this compound would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole core can undergo oxidation to form indoxyl derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and pharmaceuticals.
Biological Studies: Researchers use this compound to study the biological activities of indole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors in biological systems, modulating their activity . The bromo group can enhance the compound’s binding affinity to certain targets, while the pyrrolidine ring can influence its overall bioactivity . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an additional alkyne group and a silyl ether group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H23BrN2O2 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromo-2,3-dihydro-1H-indol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23BrN2O2/c1-17(2,3)22-16(21)20-9-8-11(10-20)15-14(18)12-6-4-5-7-13(12)19-15/h4-7,11,14-15,19H,8-10H2,1-3H3 |
InChI Key |
PUZYHZDEXHMMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2C(C3=CC=CC=C3N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)

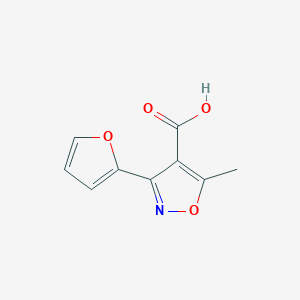
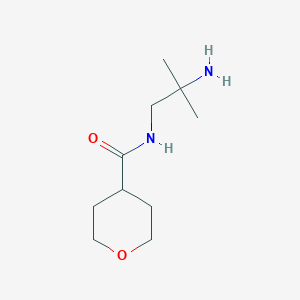
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
![(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13205648.png)
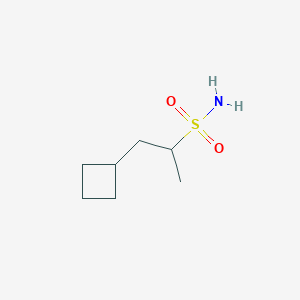
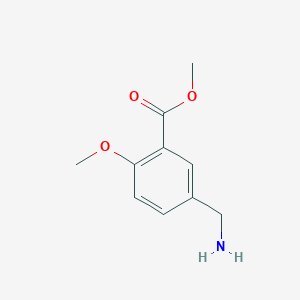
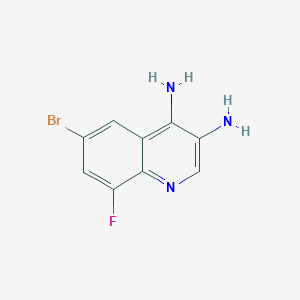
![6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13205670.png)
